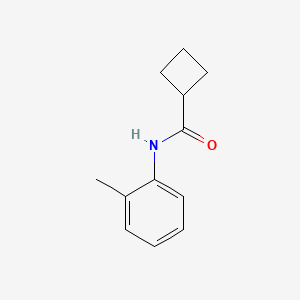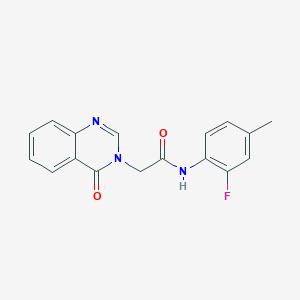
N-(2-hydroxyphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)cyclobutanecarboxamide, also known as HPCA, is a chemical compound that has been gaining increasing attention in the scientific community due to its potential therapeutic applications. HPCA belongs to the class of compounds known as cyclobutanecarboxamides, which are known to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)cyclobutanecarboxamide is not fully understood. However, it has been proposed that N-(2-hydroxyphenyl)cyclobutanecarboxamide exerts its biological activities through the inhibition of COX-2, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage. Furthermore, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. N-(2-hydroxyphenyl)cyclobutanecarboxamide can be synthesized through a multistep process using readily available starting materials. In addition, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, making it a versatile compound for use in various experiments.
However, one of the limitations of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve N-(2-hydroxyphenyl)cyclobutanecarboxamide in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-(2-hydroxyphenyl)cyclobutanecarboxamide. One potential direction is the development of N-(2-hydroxyphenyl)cyclobutanecarboxamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of N-(2-hydroxyphenyl)cyclobutanecarboxamide-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Furthermore, the anticancer activity of N-(2-hydroxyphenyl)cyclobutanecarboxamide could be further explored for the development of anticancer drugs. Finally, the synthesis method of N-(2-hydroxyphenyl)cyclobutanecarboxamide could be optimized to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be achieved through a multistep process involving the reaction of 2-hydroxybenzaldehyde with cyclobutanecarboxylic acid. The resulting product is then purified through recrystallization to obtain the final compound. The yield of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
Scientific Research Applications
N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit antioxidant activity by scavenging free radicals, which are known to cause cellular damage and contribute to the development of various diseases. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Furthermore, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-(2-hydroxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-7-2-1-6-9(10)12-11(14)8-4-3-5-8/h1-2,6-8,13H,3-5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFZOGDWUYFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)
![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)



![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)

![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)